N-(2-(Cyclopentylamino)-2-oxo-1-(thiophen-2-yl)ethyl)-2,2,2-trifluoro-N-phenylacetamide
Description
This compound is a trifluoroacetamide derivative featuring a cyclopentylamino group, a thiophen-2-yl moiety, and a phenyl substituent. The molecular structure integrates three key components:
- 2,2,2-Trifluoroacetamide backbone: Provides metabolic stability and electron-withdrawing properties, enhancing binding interactions with target proteins.
- Cyclopentylamino group: A five-membered aliphatic ring that contributes to lipophilicity and conformational rigidity.
- Thiophen-2-yl substituent: A heteroaromatic ring that enhances π-π stacking interactions and modulates solubility.
Properties
Molecular Formula |
C19H19F3N2O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxo-1-thiophen-2-ylethyl]-2,2,2-trifluoro-N-phenylacetamide |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)18(26)24(14-9-2-1-3-10-14)16(15-11-6-12-27-15)17(25)23-13-7-4-5-8-13/h1-3,6,9-13,16H,4-5,7-8H2,(H,23,25) |
InChI Key |
IKPFZKFEZCOHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-311362 involves several steps, each requiring specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically prepared through a series of organic reactions that ensure high purity and yield . Industrial production methods focus on optimizing these reactions to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
WAY-311362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-311362 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate cellular processes and functions.
Medicine: Utilized in pharmacological research to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-311362 involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences and Similarities
The following table summarizes critical structural variations between the target compound and analogues from the evidence:
Notes:
- X77: Replaces the cyclopentylamino group with cyclohexylamino and substitutes thiophen-2-yl with pyridin-3-yl.
- ML188 : Features a furan carboxamide backbone instead of trifluoroacetamide, likely reducing electronegativity but improving metabolic stability .
- Thiophen-2-yl derivatives : Compounds with thiophene moieties (e.g., ) exhibit enhanced antibacterial activity due to improved membrane penetration .
Pharmacological and Physicochemical Properties
Hypothetical properties based on structural analogues:
*Estimated based on structural analogues.
Key Observations:
- The cyclopentylamino group in the target compound likely enhances binding affinity compared to cyclohexylamino (X77) due to reduced steric hindrance .
- The thiophen-2-yl moiety may improve antibacterial activity relative to pyridin-3-yl (X77) by mimicking natural substrates of bacterial enzymes .
- The trifluoroacetamide backbone increases resistance to hydrolysis compared to standard acetamides (e.g., ) .
Biological Activity
N-(2-(Cyclopentylamino)-2-oxo-1-(thiophen-2-yl)ethyl)-2,2,2-trifluoro-N-phenylacetamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C22H24F3N3O2S
- Molecular Weight : 433.50 g/mol
- Chemical Structure : The compound contains a cyclopentylamine moiety, a thiophene ring, and a trifluoroacetyl group which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Enzyme Inhibition : The trifluoroacetamide group may enhance the compound's affinity for certain enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Modulation : The presence of the cyclopentyl group suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds in the class. For instance:
- A related compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating that structural modifications can enhance selectivity and potency against tumor cells .
- Case Study : In vitro assays showed that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity.
Phytotoxicity
The herbicidal potential of related compounds has been documented:
- A study reported that derivatives of thiophene exhibited phytotoxic effects on Lactuca sativa and Sorghum bicolor, indicating that modifications in structure could lead to enhanced herbicidal activity .
Data Table: Biological Activities and IC50 Values
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.0 | |
| Phytotoxic | Lactuca sativa | 10.0 | |
| Phytotoxic | Sorghum bicolor | 8.5 |
Toxicological Profile
Understanding the safety profile is crucial for any potential therapeutic application:
- Preliminary toxicological assessments indicate that compounds within this class may exhibit low acute toxicity; however, comprehensive studies are needed to establish safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
